Gkgaglslsr fswga
Description
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Properties
Molecular Formula |
C67H104N20O19 |
|---|---|
Molecular Weight |
1493.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C67H104N20O19/c1-35(2)23-45(80-55(94)31-74-56(95)37(5)77-53(92)29-75-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)85-50(33-89)64(103)82-46(24-36(3)4)61(100)86-49(32-88)63(102)81-44(20-14-22-72-67(70)71)59(98)83-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)58(97)76-30-54(93)78-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,95)(H,75,96)(H,76,97)(H,77,92)(H,78,93)(H,79,91)(H,80,94)(H,81,102)(H,82,103)(H,83,98)(H,84,104)(H,85,99)(H,86,100)(H,87,101)(H,105,106)(H4,70,71,72) |
InChI Key |
PKKMMDDHSZRJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Q & A
Q. How can researchers conduct a comprehensive literature review for studies involving Gkgaglslsr fswga?
Q. What are best practices for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Align questions with gaps identified in literature reviews, such as unresolved mechanisms or contradictory results. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . For example: "How does this compound influence [specific biochemical pathway] under [defined experimental conditions] compared to [control]?" Validate feasibility through pilot studies and consult theoretical models (e.g., molecular interaction theories) to ground the hypothesis .
Q. How can Google Scholar be optimized for initial exploratory research on this compound?
Advanced Research Questions
Q. How should factorial experimental designs be structured to study multifactorial interactions involving this compound?
- Methodological Answer : Implement a 2×2 factorial design to test main effects and interactions (e.g., varying concentrations of this compound and temperature). Randomize treatment groups to mitigate confounding variables and use ANOVA for data analysis. Predefine effect sizes and power (≥80%) to determine sample size . Document protocols in detail to enable replication, including raw data deposition in repositories like Zenodo .
Q. What strategies resolve contradictions in data from divergent methodologies (e.g., in vitro vs. computational models) for this compound?
- Methodological Answer : Conduct sensitivity analyses to identify methodological biases (e.g., assay limitations or parameter assumptions in simulations). Triangulate findings using a third independent method (e.g., NMR spectroscopy) . Reconcile discrepancies by revisiting theoretical frameworks (e.g., kinetic vs. thermodynamic control models) and publishing negative results to enrich meta-analyses .
Q. How can experimental reproducibility be ensured in studies on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets, code, and step-by-step protocols in supplemental materials . Use standardized reagents (e.g., certified purity levels) and calibrate equipment before each trial. Implement blind testing and third-party validation for critical assays .
Q. What approaches integrate multidisciplinary theoretical frameworks (e.g., chemistry and systems biology) in this compound research?
- Methodological Answer : Develop a conceptual map linking hypotheses to overarching theories (e.g., molecular docking and network pharmacology). Collaborate with domain experts to co-design experiments and apply mixed-methods analysis (e.g., qPCR for gene expression and computational pathway modeling) . Use tools like Cytoscape for visualizing cross-disciplinary interactions .
Data Management & Ethics
Q. How should researchers handle and archive heterogeneous data types (e.g., spectral, genomic) related to this compound?
- Methodological Answer : Utilize metadata standards (e.g., ISA-Tab) to annotate datasets and store them in discipline-specific repositories (e.g., GenBank for sequences, ChemSpider for chemical data) . Embed data management plans (DMPs) in grant proposals, specifying retention policies and access controls .
Q. What ethical guidelines govern authorship and attribution in collaborative studies on this compound?
- Methodological Answer : Follow ICMJE criteria, granting authorship only to contributors who substantively revised the work. Acknowledge technical support (e.g., lab technicians) in dedicated sections . Use CRediT taxonomy to detail roles (e.g., "formal analysis," "methodology") and avoid honorary authorship .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
